Stilbostemin D

Description

Structure

3D Structure

Properties

CAS No. |

162411-68-9 |

|---|---|

Molecular Formula |

C16H18O3 |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

5-[2-(2-methoxyphenyl)ethyl]-2-methylbenzene-1,3-diol |

InChI |

InChI=1S/C16H18O3/c1-11-14(17)9-12(10-15(11)18)7-8-13-5-3-4-6-16(13)19-2/h3-6,9-10,17-18H,7-8H2,1-2H3 |

InChI Key |

LLRJCKLNDNKRTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1O)CCC2=CC=CC=C2OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Stilbostemin D: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbostemin D is a dihydrostilbenoid, a class of naturally occurring phenolic compounds. It was first isolated from the roots of Stemona sessilifolia. Stilbenoids, in general, are recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a detailed overview of the chemical structure, properties, and biological context of this compound, based on available scientific information.

Chemical Structure and Properties

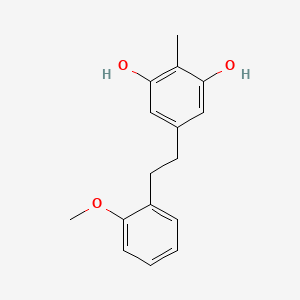

This compound is chemically identified as 5-[2-(2-methoxyphenyl)ethyl]-2-methylbenzene-1,3-diol. Its structure is characterized by a bibenzyl skeleton, a common feature of dihydrostilbenoids.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₃ | PubChem |

| Molecular Weight | 258.32 g/mol | PubChem |

| IUPAC Name | 5-[2-(2-methoxyphenyl)ethyl]-2-methylbenzene-1,3-diol | PubChem |

| SMILES | CC1=C(C=C(C=C1O)CCC2=CC=CC=C2OC)O | PubChem |

| InChI Key | LLRJCKLNDNKRTF-UHFFFAOYSA-N | PubChem |

| XlogP3 | 3.5 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |

| Rotatable Bond Count | 4 | PubChem (Predicted) |

Experimental Protocols

Isolation of this compound from Stemona sessilifolia

The following is a generalized protocol based on the initial report of the isolation of stilbenoids from Stemona sessilifolia. For the precise, detailed experimental parameters, it is imperative to consult the primary publication: Yang, X. Z., et al. (2007). Stilbenoids from Stemona sessilifolia. Journal of Asian Natural Products Research, 9(3-5), 261–266.

Workflow for Isolation and Structure Elucidation:

-

Plant Material and Extraction: The dried and powdered roots of Stemona sessilifolia are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. This step fractionates the extract based on the polarity of the constituent compounds.

-

Chromatographic Separation: The fractions containing stilbenoids, typically the ethyl acetate and n-butanol fractions, are subjected to various chromatographic techniques for further separation. This often involves column chromatography over silica gel and Sephadex LH-20.

-

Purification: Final purification of individual compounds, including this compound, is usually achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The chemical structure of the isolated this compound is determined through comprehensive spectroscopic analysis, including one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR techniques (COSY, HMQC, HMBC), as well as mass spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Biological Activities and Potential Signaling Pathways

Specific quantitative data on the biological activity of this compound, such as IC₅₀ or EC₅₀ values, are not extensively reported in publicly accessible literature. However, based on the known activities of other stilbenoids, this compound may possess anti-inflammatory, antioxidant, and anticancer properties. Stilbenoids are known to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and cell proliferation.

Potential Anti-inflammatory Signaling Pathway:

A plausible mechanism of action for the anti-inflammatory effects of stilbenoids involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.

Conclusion

This compound is a structurally characterized dihydrostilbenoid with potential for various biological activities, characteristic of its chemical class. While detailed experimental data on its specific biological effects and mechanisms of action are currently limited, its structural similarity to other well-studied stilbenoids suggests it may be a valuable subject for further investigation in the fields of pharmacology and drug discovery. The protocols and pathways described herein provide a foundational framework for researchers and professionals interested in exploring the therapeutic potential of this compound. Further studies are warranted to elucidate its precise biological activities, quantify its potency, and explore its synthetic accessibility.

Stilbostemin D: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Stilbostemin D, a naturally occurring dihydrostilbene. The document details its primary natural source, comprehensive experimental protocols for its isolation and purification, and key quantitative data. Visual diagrams are included to illustrate the isolation workflow and the biosynthetic relationships between related stilbenoid compounds.

Introduction to this compound

This compound is a dihydrostilbene, a class of phenolic compounds known for their diverse biological activities. Its chemical structure is 5-[2-(2-methoxyphenyl)ethyl]-2-methylbenzene-1,3-diol, with the molecular formula C16H18O3[1]. As a member of the stilbenoid family, this compound is of interest to researchers for its potential pharmacological properties.

Natural Sources

The primary known natural source of this compound is the plant species Stemona collinsae[1]. It is one of several stilbenoids that have been isolated from the roots and rhizomes of this plant. Other species of the Stemona genus, such as Stemona tuberosa, are also known to produce a variety of stilbenoids, suggesting they may also be potential, though unconfirmed, sources of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C16H18O3 | [1] |

| Molecular Weight | 258.32 g/mol | |

| Monoisotopic Mass | 258.125598 Da | [1] |

| Compound Name | 5-[2-(2-methoxyphenyl)ethyl]-2-methylbenzene-1,3-diol | [1] |

Experimental Protocols for Isolation

The following protocol for the isolation of this compound is based on the methodologies described by Pacher et al. in their 2002 publication in the Journal of Natural Products[1].

Plant Material and Extraction

-

Plant Material: Air-dried underground parts (roots and rhizomes) of Stemona collinsae are used as the starting material.

-

Extraction: The dried plant material is extracted with methanol (MeOH).

-

Solvent Partitioning: The resulting methanol extract is concentrated, and then partitioned between chloroform (CHCl3) and water. The lipophilic chloroform extract, containing this compound and other stilbenoids, is collected for further purification.

Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the complex chloroform extract.

-

Medium-Pressure Liquid Chromatography (MPLC): The crude chloroform extract is first subjected to MPLC on silica gel. A gradient elution system is used, starting with petroleum ether and gradually increasing the polarity with the addition of ethyl acetate (EtOAc) and finally methanol (MeOH). Fractions are collected and analyzed by Thin-Layer Chromatography (TLC).

-

Thin-Layer Chromatography (TLC): Fractions containing compounds of interest are further purified by preparative TLC on silica gel plates. A typical mobile phase for the separation of dihydrostilbenes like this compound is a mixture of petroleum ether and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved by HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (ACN) in water.

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are performed to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

-

UV and IR Spectroscopy: These techniques provide additional information about the chromophores and functional groups present in the molecule.

Visual Diagrams

Experimental Workflow for this compound Isolation

Caption: Isolation workflow for this compound from Stemona collinsae.

Biosynthetic Relationship of Stilbenoids in Stemona

Caption: Putative biosynthetic relationships of stilbenoid classes in Stemona.

References

A Technical Guide to the Putative Biosynthesis of Stilbostemin D in Stemona

Disclaimer: The precise biosynthetic pathway of Stilbostemin D in Stemona has not been experimentally elucidated to date. This guide presents a putative pathway based on the well-established general biosynthesis of stilbenoids in plants. The information herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future research.

Introduction

Stemona is a genus of flowering plants known for producing a diverse array of structurally complex alkaloids and stilbenoids. Among these, the stilbostemins, a group of stilbenoid derivatives, have garnered interest for their potential biological activities. This compound is a member of this family of compounds. While the focus has largely been on the isolation and synthesis of Stemona alkaloids, the biosynthesis of its stilbenoid constituents remains a nascent field of study. This document outlines the probable biosynthetic route to stilbenoids in Stemona, like this compound, by drawing parallels with the general phenylpropanoid and stilbene biosynthetic pathways characterized in other plant species.

Proposed Biosynthetic Pathway of Stilbenoids in Stemona

The biosynthesis of stilbenoids originates from the phenylpropanoid pathway, which is a major route for the synthesis of a wide variety of plant secondary metabolites.[1][2] The pathway commences with the amino acid L-phenylalanine.

The key steps in the proposed pathway are:

-

Phenylpropanoid Pathway Initiation: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to yield p-coumaric acid. This is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism.[2][3]

-

Stilbene Synthase Activity: The committed step in stilbene biosynthesis is catalyzed by stilbene synthase (STS) . This enzyme performs a decarboxylative condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 stilbene scaffold.[4][5] In the case of many stilbenoids, the product of this reaction is resveratrol.

-

Post-synthesis Modifications: The basic stilbene skeleton can undergo a variety of modifications, including hydroxylation, methylation, glycosylation, and prenylation, to yield the diverse array of stilbenoids found in nature. These modifications are catalyzed by specific enzymes such as hydroxylases, methyltransferases, and glycosyltransferases.[1] The specific structure of this compound would arise from a series of such enzymatic modifications of a foundational stilbene core.

Below is a diagram illustrating the general phenylpropanoid pathway leading to the formation of a stilbene backbone.

Quantitative Data

As of the current date, there is no published quantitative data specifically detailing the biosynthesis of this compound or other stilbenoids in Stemona. Research in this area would require targeted experiments to measure enzyme kinetics, precursor incorporation rates, and metabolite concentrations. A template for presenting such data, once available, is provided below.

| Parameter | Value | Units | Experimental Conditions | Reference |

| Km of Stemona STS for p-coumaroyl-CoA | Data not available | µM | ||

| kcat of Stemona STS | Data not available | s⁻¹ | ||

| Incorporation rate of ¹³C-phenylalanine into this compound | Data not available | % | ||

| Endogenous concentration of this compound in Stemona roots | Data not available | µg/g fresh weight |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound would involve a combination of tracer studies, enzyme assays, and molecular biology techniques. Below are generalized protocols for key experiments that would be central to this research.

1. Isotope Labeling Studies to Trace Precursor Incorporation

-

Objective: To confirm the precursors of this compound.

-

Methodology:

-

Administer a stable isotope-labeled precursor (e.g., ¹³C-L-phenylalanine) to Stemona plant tissues or cell cultures.

-

Incubate for a defined period to allow for metabolic conversion.

-

Extract the stilbenoid fraction from the plant material.

-

Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the incorporation of the isotopic label into this compound.

-

2. Identification and Characterization of Biosynthetic Enzymes

-

Objective: To identify and characterize the enzymes involved in the pathway, such as stilbene synthase.

-

Methodology:

-

Gene Identification: Use sequence homology-based approaches (e.g., PCR with degenerate primers based on conserved STS sequences) or transcriptome sequencing (RNA-seq) of Stemona tissues to identify candidate genes.

-

Heterologous Expression: Clone the candidate gene into an expression vector and express the recombinant protein in a suitable host (e.g., E. coli or yeast).

-

Enzyme Assays: Purify the recombinant protein and perform in vitro assays with the putative substrates (p-coumaroyl-CoA and malonyl-CoA) to confirm its activity. The reaction products can be analyzed by HPLC or LC-MS.

-

The following diagram outlines a general workflow for the identification and characterization of biosynthetic genes.

Conclusion and Future Directions

While the specific biosynthetic pathway of this compound in Stemona remains to be elucidated, the foundational knowledge of stilbene biosynthesis in plants provides a robust framework for future research. The proposed pathway, initiating from the phenylpropanoid pathway and involving a key stilbene synthase, serves as a strong hypothesis. Future work should focus on the application of modern multi-omics techniques, including genomics, transcriptomics, and metabolomics, to Stemona species to identify the specific genes and enzymes responsible for the synthesis of this compound and other unique stilbenoids. Such studies will not only illuminate the fascinating biochemistry of this plant genus but also open avenues for the biotechnological production of these potentially valuable compounds for drug development.

References

- 1. scirp.org [scirp.org]

- 2. Stilbene Biosynthesis | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Stilbene and chalcone synthases: related enzymes with key functions in plant-specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Stilbostemin D: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbostemin D is a naturally occurring bibenzyl compound, a class of secondary metabolites found in various plant species. Bibenzyls are structurally related to stilbenes and are known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its potential biological activities and mechanisms of action based on its chemical structure and the broader class of stilbenoid compounds.

Physicochemical Properties

This compound has been identified as 3,5-dihydroxy-2'-methoxy-4-methylbibenzyl. While detailed experimental data for this compound is limited in publicly available literature, its fundamental physicochemical properties can be calculated based on its chemical structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₁₆H₁₈O₃ | Calculated from the chemical structure. |

| Molecular Weight | 258.31 g/mol | Calculated from the molecular formula. |

| Melting Point | Data not available | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and acetone. Limited solubility in water. | Based on the properties of similar phenolic compounds. |

| Appearance | Data not available | Likely a solid at room temperature. |

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two phenyl rings, the methylene protons of the ethyl bridge, the methyl group protons, and the methoxy group protons. The hydroxyl protons may appear as broad singlets.

-

¹³C-NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms, including the aromatic carbons, the methylene carbons, the methyl carbon, and the methoxy carbon.

2.2. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the molecular formula C₁₆H₁₈O₃.

Experimental Protocols

3.1. Isolation of this compound

This compound has been isolated from the roots of Stemona japonica and Stemona sessilifolia. A general protocol for the isolation of stilbenoids from Stemona species is as follows:

Caption: General workflow for the isolation of this compound from plant material.

Methodology:

-

Extraction: The dried and powdered root material is extracted exhaustively with a suitable organic solvent such as ethanol or methanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Stilbenoids are typically enriched in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Further purification is achieved using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is determined by spectroscopic analysis, including 1D and 2D NMR (COSY, HSQC, HMBC) and mass spectrometry.

3.2. Chemical Synthesis

A general synthetic route for bibenzyls can be achieved through various methods, including the Wittig reaction followed by hydrogenation or cross-coupling reactions. A plausible synthetic approach for this compound is outlined below.

Caption: A general synthetic approach for bibenzyl compounds like this compound.

Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, its chemical structure as a bibenzyl suggests potential anti-inflammatory and antioxidant properties, which are common for this class of compounds.[1][2][3] These effects are often mediated through the modulation of key signaling pathways.

4.1. Potential Anti-inflammatory Activity via NF-κB Pathway Modulation

Many stilbenoids and related phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2]

Caption: Postulated mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Mechanism: In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (p65/p50), which translocates to the nucleus and induces the transcription of pro-inflammatory genes. This compound may inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the activation of NF-κB.

4.2. Potential Antioxidant Activity via AMPK Pathway Modulation

The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis and has been implicated in the antioxidant response. Some stilbenoids are known to activate AMPK.[3]

Caption: Hypothetical activation of the AMPK signaling pathway by this compound to enhance antioxidant defenses.

Mechanism: this compound may activate AMPK, which in turn can phosphorylate and activate transcription factors like Nrf2. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their expression and a subsequent reduction in cellular oxidative stress.

Conclusion

This compound, a bibenzyl isolated from Stemona species, represents a promising scaffold for further investigation. While specific experimental data on its physicochemical properties and biological activities are currently scarce, its chemical structure strongly suggests potential as an anti-inflammatory and antioxidant agent. Future research should focus on the full characterization of this compound, including detailed spectroscopic analysis, determination of its physical properties, and comprehensive studies to elucidate its mechanisms of action on key cellular signaling pathways. Such studies will be invaluable for assessing its potential in drug development.

References

An Inquiry into the Discovery and History of Stilbostemin D Reveals No Available Scientific Data

A comprehensive search of scientific and medical databases for information regarding a compound identified as "Stilbostemin D" has yielded no results. In-depth queries aimed at uncovering its discovery, synthesis, mechanism of action, and potential clinical applications have failed to produce any relevant scholarly articles, patents, or clinical trial data.

The search for "this compound" and related terms did not return any information that would allow for the creation of a technical guide or whitepaper as requested. The search results did, however, provide information on other distinct pharmaceutical compounds, namely Stilboestrol and Ezetimibe. It is crucial to note that these are separate and unrelated drugs. Stilboestrol, a synthetic nonsteroidal estrogen, has a well-documented history of use, as well as associated adverse effects[1]. Ezetimibe is a cholesterol absorption inhibitor with a clearly defined mechanism of action targeting the NPC1L1 protein[2].

The complete absence of "this compound" from the scientific literature suggests several possibilities: the name may be a misspelling of a different compound, it could be a very new or proprietary designation not yet in the public domain, or it may be a substance that has not been the subject of formal scientific investigation.

Without any foundational data on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. Further clarification on the compound's name or origin would be necessary to proceed with any meaningful investigation.

References

Biological activity of Stilbostemin D overview

An In-Depth Technical Overview of the Biological Activity of Stilbostemin D

This compound, a stilbenoid compound isolated from various plant species of the Stemona genus, has emerged as a molecule of interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological effects of this compound, including its cytotoxic, antifungal, antibacterial, and enzyme-inhibitory properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.

Quantitative Data on Biological Activity

The available quantitative data on the biological activity of this compound is currently limited. The most specific reported value is its cytotoxic effect in the brine shrimp lethality test. Further quantitative assays are required to fully characterize its potency in other biological systems.

| Biological Activity | Assay | Test Organism/Cell Line | Result (LC₅₀) |

| Cytotoxicity | Brine Shrimp Lethality Test | Artemia salina | 62.10 ppm |

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to assessing the biological activities of this compound.

Brine Shrimp Lethality Test

This assay is a simple, rapid, and cost-effective method for the preliminary assessment of cytotoxicity of natural products.

Materials:

-

Artemia salina (brine shrimp) eggs

-

Sea salt

-

Distilled water

-

Hatching tank

-

Light source

-

Pipettes

-

Vials or multi-well plates

-

Test compound (this compound)

-

Solvent for dissolving the test compound (e.g., DMSO)

Procedure:

-

Hatching of Brine Shrimp: Prepare artificial seawater by dissolving sea salt in distilled water. Add Artemia salina eggs to the hatching tank filled with seawater and incubate for 24-48 hours under constant aeration and illumination.

-

Preparation of Test Solutions: Dissolve this compound in a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions to the desired test concentrations.

-

Exposure of Nauplii: Once hatched, collect the brine shrimp nauplii. Place a defined number of nauplii (typically 10-15) into each vial or well containing the test solutions of this compound.

-

Incubation and Observation: Incubate the vials for 24 hours under illumination. After the incubation period, count the number of dead (non-motile) nauplii in each vial.

-

Data Analysis: Calculate the percentage of mortality for each concentration. The LC₅₀ (lethal concentration, 50%) value is then determined using probit analysis or other appropriate statistical methods.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various fungal strains.

Materials:

-

Fungal isolates

-

Culture medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Test compound (this compound)

-

Positive control antifungal agent

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

-

Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of this compound in the culture medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by measuring the absorbance using a plate reader.

Antibacterial Susceptibility Testing: Broth Microdilution Method

Similar to the antifungal assay, this method determines the MIC of a compound against bacterial strains.

Materials:

-

Bacterial isolates

-

Culture medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compound (this compound)

-

Positive control antibacterial agent

-

Plate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.

-

Preparation of Antibacterial Dilutions: Serially dilute this compound in the culture medium within the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include appropriate controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Acetylcholinesterase Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to screen for inhibitors of acetylcholinesterase (AChE).

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Buffer solution (e.g., phosphate buffer, pH 8.0)

-

96-well microtiter plate

-

Test compound (this compound)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In the wells of a 96-well plate, add the buffer, DTNB solution, and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to initiate the reaction. A blank reaction should be prepared without the enzyme.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes).

-

Substrate Addition: Add the substrate, ATCI, to all wells to start the enzymatic reaction.

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is measured at 412 nm at regular intervals.

-

Inhibition Calculation: The percentage of inhibition of AChE activity by this compound is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC₅₀ value (concentration causing 50% inhibition) can then be determined.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been fully elucidated. However, based on the known activities of other stilbenoids, it is plausible that this compound may influence key cellular signaling cascades involved in inflammation, cell proliferation, and apoptosis. For instance, many stilbenoids are known to interact with pathways such as NF-κB, MAPK, and PI3K/Akt.

Below is a hypothetical representation of how a stilbenoid like this compound might exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Further research is imperative to delineate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects. This will be crucial for the future development of this compound as a potential therapeutic agent.

An In-depth Technical Guide to the Potential Therapeutic Targets of Stilbostemin D

Abstract: Stilbostemin D, a dihydrostilbene compound isolated from plants of the Stemona genus, has emerged as a molecule of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound and its potential therapeutic targets. Due to the limited specific research on this compound, this document extrapolates potential mechanisms and targets based on the broader, well-studied classes of stilbenoids and dihydrostilbenes. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of potential therapeutic avenues, relevant signaling pathways, quantitative data, and detailed experimental protocols for the evaluation of this compound and related compounds.

Introduction to this compound

This compound is a natural dihydrostilbene, a class of polyphenolic compounds characterized by a 1,2-diphenylethane backbone. It has been isolated from various plant species, including Stemona collinsae, Stemona sessilifolia, and Stemona pierrei[1][2][3]. While research specifically focused on this compound is in its nascent stages, preliminary studies have indicated its potential in areas such as antifungal and cytotoxic applications[1][3]. The broader family of stilbenoids, which includes the well-known compound resveratrol, has been extensively studied and shown to possess a wide range of pharmacological effects, including anti-inflammatory, cardioprotective, neuroprotective, and anticancer properties[4][5]. This guide will, therefore, discuss the known activities of this compound and infer its potential therapeutic targets from the activities of structurally related dihydrostilbenes and stilbenoids.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of the broader stilbenoid class, this compound may act on a variety of molecular targets, influencing multiple signaling pathways.

Dihydrostilbenes have demonstrated significant potential as anticancer agents[1][4][5]. A primary mechanism for this activity is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis[1].

-

Molecular Target: Tubulin

-

Mechanism: Stilbenoids can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton inhibits the formation of the mitotic spindle, leading to M-phase cell cycle arrest and subsequent apoptosis.

Stilbenoids are well-documented anti-inflammatory agents that can modulate key inflammatory pathways[6][7][8][9].

-

Molecular Targets: Cyclooxygenases (COX-1 and COX-2), Nuclear Factor-kappa B (NF-κB)

-

Mechanism: this compound may inhibit the activity of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. Additionally, stilbenoids have been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines and enzymes[6][8][9].

The neuroprotective properties of stilbenoids are attributed to their antioxidant and anti-inflammatory actions within the central nervous system[3][10][11].

-

Molecular Targets: Enzymes involved in oxidative stress (e.g., SIRT1), components of apoptotic pathways.

-

Mechanism: this compound could potentially mitigate oxidative stress by activating protective enzymes like Sirtuin 1 (SIRT1), which plays a role in cellular stress resistance[11]. By reducing reactive oxygen species (ROS), it may protect neurons from oxidative damage and subsequent apoptosis, a common feature of neurodegenerative diseases[3][10].

Stilbenoids isolated from Stemona species have shown notable antifungal properties[2].

-

Mechanism: The precise mechanism of antifungal action is not fully elucidated but is thought to involve the disruption of fungal cell membrane integrity and/or the inhibition of essential fungal enzymes.

Signaling Pathways

The therapeutic effects of stilbenoids are mediated through their modulation of several key intracellular signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is common in cancer. Stilbenoids have been shown to inhibit this pathway, contributing to their anticancer effects.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Quantitative Data

The available quantitative data for this compound is limited. However, data for related dihydrostilbenes provides context for its potential potency.

| Compound | Assay | Organism/Cell Line | Result (LC50/IC50) | Reference |

| This compound | Brine Shrimp Lethality | Artemia salina | 62.10 µg/mL | [3] |

| Dihydrostilbene glycoside | Cytotoxicity | CAL27 (human oral cancer) | 9.78 ± 0.25 µM | |

| Dihydrostilbene glycoside | Cytotoxicity | MDAMB231 (human breast cancer) | 3.27 ± 0.18 µM | |

| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | Cytotoxicity | HT-29 (colon adenocarcinoma) | ~140x more potent than combretastatin A-4 | [1] |

| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | Cytotoxicity | MCF-7 (breast carcinoma) | ~10x more potent than combretastatin A-4 | [1] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the assessment of this compound's potential therapeutic activities are provided below.

This assay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.

Caption: Workflow for the Brine Shrimp Lethality Test (BSLT).

Protocol:

-

Hatching Brine Shrimp: Add Artemia salina eggs to a container with artificial seawater and incubate for 48 hours with aeration and illumination.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial dilutions to obtain a range of test concentrations.

-

Assay Setup: In vials, add 10-15 mature nauplii to a final volume of 5 mL of seawater. Add the test solutions to achieve the desired final concentrations. A negative control (solvent only) and a positive control (e.g., vincristine sulfate) should be included.

-

Incubation: Incubate the vials for 24 hours under a light source.

-

Data Collection: After 24 hours, count the number of dead and surviving nauplii in each vial.

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis or other appropriate statistical methods.

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

Protocol:

-

Fungal Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., Candida albicans) in a suitable broth medium.

-

Compound Dilution: Perform serial dilutions of this compound in a 96-well microplate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

-

Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

-

Product Quantification: After a set incubation time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA or LC-MS/MS.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC50 value.

Conclusion

This compound, as a member of the dihydrostilbene family, holds considerable promise for therapeutic applications, particularly in the fields of oncology, inflammation, and neuroprotection. While direct research on this compound is still limited, the extensive body of evidence for the bioactivities of related stilbenoids provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of this compound's efficacy and mechanism of action, paving the way for its potential development as a novel therapeutic agent. Future research should focus on elucidating its specific molecular targets and validating its therapeutic potential in preclinical models.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT (Assay protocol [protocols.io]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. assaygenie.com [assaygenie.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-bacterial activity and brine shrimp lethality bioassay of methanolic extracts of fourteen different edible vegetables from Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Stilbostemin D from Stemona curtisii

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stemona curtisii is a plant species known to produce a variety of bioactive compounds, including alkaloids and stilbenoids. Among these, Stilbostemin D, a dihydrostilbene, has garnered interest for its potential pharmacological activities. Stilbenoids, as a class of compounds, are recognized for their diverse biological effects, including anti-inflammatory, antioxidant, and antifungal properties.[1] This document provides a detailed protocol for the extraction and isolation of this compound from Stemona species, primarily based on methodologies reported for the closely related Stemona collinsae, and discusses its potential biological activities and associated signaling pathways.

I. Quantitative Data Summary

While the precise yield of this compound from Stemona curtisii is not explicitly detailed in the reviewed literature, the following table summarizes the types of quantitative data that are crucial for the successful extraction and characterization of this compound. The values provided are representative and may vary depending on the specific plant material, collection time, and extraction efficiency.

| Parameter | Value/Range | Method of Determination | Reference |

| Extraction Yield (Crude) | Variable (e.g., 5-15% of dry weight) | Gravimetric analysis after solvent evaporation | General phytochemical practice |

| This compound Purity | >95% (after purification) | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) | [1] |

| Mobile Phase Composition (TLC) | Toluene-Ethyl acetate (8:2, v/v) | Thin-Layer Chromatography (TLC) | [1] |

| Mobile Phase Composition (MPLC) | Gradient of n-hexane and ethyl acetate | Medium-Pressure Liquid Chromatography (MPLC) | [1] |

II. Experimental Protocols

The following protocol is adapted from the established methods for the isolation of stilbenoids from Stemona species, specifically Stemona collinsae, and is expected to be effective for the extraction of this compound from Stemona curtisii.[1]

A. Plant Material and Extraction

-

Plant Material Preparation:

-

Collect fresh roots of Stemona curtisii.

-

Wash the roots thoroughly with water to remove soil and debris.

-

Air-dry the roots in a well-ventilated area until they are brittle.

-

Grind the dried roots into a fine powder using a mechanical grinder.

-

-

Methanolic Extraction:

-

Macerate the powdered root material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 48-72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

B. Solvent-Solvent Partitioning

-

Fractionation of the Crude Extract:

-

Suspend the crude methanolic extract in a mixture of water and methanol (9:1, v/v).

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

-

n-hexane

-

Chloroform or Dichloromethane

-

Ethyl acetate

-

-

Separate the layers using a separatory funnel and collect each fraction.

-

Concentrate each fraction using a rotary evaporator to obtain the respective solvent extracts. Stilbenoids are typically found in the chloroform/dichloromethane and ethyl acetate fractions.

-

C. Chromatographic Isolation of this compound

-

Medium-Pressure Liquid Chromatography (MPLC):

-

Subject the chloroform/dichloromethane or ethyl acetate fraction to MPLC on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of a suitable volume (e.g., 20 mL).

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Monitor the collected MPLC fractions by TLC on silica gel plates (e.g., Silica gel 60 F254).

-

Use a mobile phase such as toluene-ethyl acetate (8:2, v/v).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., ceric sulfate spray followed by heating).

-

Pool the fractions containing compounds with similar Rf values to that of a this compound standard, if available.

-

-

Preparative Thin-Layer Chromatography (pTLC):

-

For final purification, subject the enriched fractions to pTLC on silica gel plates.

-

Develop the plates with an appropriate solvent system (e.g., toluene-ethyl acetate, 8:2, v/v).

-

Scrape the bands corresponding to this compound from the plates.

-

Elute the compound from the silica gel with a polar solvent such as methanol or acetone.

-

Filter and evaporate the solvent to yield purified this compound.

-

D. Structure Elucidation

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR for structural elucidation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

UV-Vis Spectroscopy: To observe the characteristic absorption maxima.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

III. Mandatory Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

References

Application Notes & Protocols: Synthesis and Derivatization of Stilbenoids

Introduction

While a specific compound denoted as "Stilbostemin D" is not prominently documented in the current scientific literature, the broader "Stilbostemin" class of natural products, isolated from plants such as Stemona japonica, belongs to the stilbenoid family. These compounds, which include dihydrostilbene and dihydrophenanthrene derivatives, are of significant interest to researchers due to their diverse biological activities. This document provides detailed application notes and protocols for the synthesis and derivatization of stilbene and dihydrostilbene scaffolds, which form the core of Stilbostemin-like compounds. These methods are foundational for researchers in natural product synthesis and drug development aiming to explore this chemical space.

Stilbenoids are a class of phenolic compounds produced by plants as a defense mechanism.[1] The core structure consists of two aromatic rings linked by an ethylene or ethane bridge.[2] Prominent members like resveratrol have been extensively studied for their antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.[3][4] The synthesis and derivatization of these scaffolds are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Part 1: Synthesis of the Stilbene and Dihydrostilbene Core

The construction of the stilbene backbone is a cornerstone of stilbenoid chemistry. Several classic organic reactions are routinely employed, each with its advantages in terms of stereoselectivity and functional group tolerance.

Key Synthetic Methodologies

1. The Wittig Reaction: This is one of the most popular methods for stilbene synthesis due to its reliability and the ready availability of starting materials.[5] It involves the reaction of a phosphorus ylide (generated from a phosphonium salt) with an aldehyde or ketone to form an alkene.[6]

2. The Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-carbon bonds. It typically involves the reaction of an aryl halide with an alkene (like styrene) to produce a substituted alkene.[7][8] The reaction can be performed under aqueous and microwave-assisted conditions to improve its environmental footprint.[8]

3. The Perkin Reaction: This reaction can be used to synthesize cinnamic acids, which can then be decarboxylated to form stilbenes. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[9][10]

Experimental Protocols

Protocol 1: Synthesis of (E)- and (Z)-Stilbene via the Wittig Reaction

This protocol describes a phase-transfer Wittig reaction to synthesize a mixture of stilbene isomers.[11][12]

Materials:

-

Benzyltriphenylphosphonium chloride

-

Benzaldehyde

-

Dichloromethane (DCM)

-

50% (w/v) Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate

-

Molecular iodine (for isomerization)

Procedure:

-

Prepare a 50% NaOH solution by dissolving 125 mmol of NaOH in 5 mL of water. Allow it to cool to room temperature.

-

In a 50-mL round-bottom flask, combine benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol).

-

Add 10 mL of dichloromethane to the flask.

-

Add the 50% NaOH solution to the reaction mixture and stir vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 30-60 minutes), transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the aqueous layer with a small volume of DCM and combine the organic extracts.

-

Wash the combined organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product, a mixture of (E)- and (Z)-stilbenes.

-

(Optional Isomerization) To enrich the more stable (E)-isomer, dissolve the crude product in DCM, add a catalytic amount of molecular iodine (0.3 mmol), and irradiate with a 150-W lightbulb for 60 minutes.[11]

-

After isomerization, work up the reaction as before and purify the final product by recrystallization from 95% ethanol.[6]

Protocol 2: Synthesis of Symmetrical trans-Stilbenes via a Double Heck Reaction

This protocol is adapted for synthesizing symmetrical stilbenes from anilines, avoiding the need for aryl halides.[13]

Materials:

-

Substituted aniline (e.g., 4-bromoaniline, 87 mmol)

-

6 N Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Vinyltriethoxysilane

-

Methanol

Procedure:

-

Preparation of the Triazene: Dissolve the aniline in 6 N HCl with warming, then cool to 0°C to precipitate the hydrochloride salt. Add a solution of NaNO₂ (91 mmol) in water dropwise. After 20 minutes, add morpholine (96 mmol) dropwise, followed by water and 10% aqueous sodium bicarbonate to precipitate the 1-aryltriazene. Filter and dry the product.

-

Heck Coupling: Dissolve the triazene (40 mmol) in methanol (150 mL) and cool to 0°C. Add 40% tetrafluoroboric acid (106 mmol) dropwise.

-

Remove the ice bath and allow the reaction to reach room temperature. Add Pd(OAc)₂ (0.53 mmol).

-

Add a solution of vinyltriethoxysilane (26 mmol) in methanol dropwise, followed by a second portion of Pd(OAc)₂ (0.53 mmol). Stir for 30 minutes.

-

Warm the mixture to 40°C for 20 minutes, then heat under reflux for 15 minutes.

-

Concentrate the solution to half its volume and add water (150 mL) to precipitate the crude stilbene.

-

Filter the solid, wash with water, and dry. Purify by recrystallization from toluene.

Quantitative Data: Synthesis Yields

The efficiency of stilbene synthesis is highly dependent on the chosen method and substrates. The following table summarizes typical yields reported for various synthetic strategies.

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| Wittig Reaction | Benzyl bromide, Benzaldehydes | E/Z-Stilbenes | 48-99% (E-isomer) | [7] |

| Mizoroki-Heck | Aryl bromides, Styrene | trans-Stilbenes | 40-100% | [8] |

| Perkin Reaction | Phenylacetic acid, Benzaldehydes | Z-Stilbenes | 72% | [14] |

| Suzuki Coupling | Z-vinyl iodide, Phenyl boronic acid | Z-Stilbene | 78% | [14] |

Part 2: Derivatization of Stilbenoids for Enhanced Biological Activity

Derivatization of the stilbene core is a key strategy for modulating pharmacokinetic properties and enhancing biological effects. Modifications often focus on the number and position of hydroxyl and methoxy groups, which can significantly impact antioxidant, anti-melanogenic, and neuroprotective activities.[15][16]

Common Derivatization Strategies

-

Hydroxylation/Methoxylation: The presence and pattern of hydroxyl groups are critical for antioxidant activity.[16] Methylation of hydroxyl groups can improve bioavailability and metabolic stability, as seen in the comparison between resveratrol and its dimethyl ether analog, pterostilbene.[4]

-

Glycosylation: Adding sugar moieties can increase water solubility and alter bioavailability.

-

Prenylation: Introduction of isoprenoid chains can enhance membrane permeability and interaction with biological targets.

-

Halogenation: Adding halogens can modify electronic properties and binding affinities.

Protocol 3: Demethylation of Methoxy-Stilbenes to Hydroxy-Stilbenes

This general protocol describes the cleavage of methyl ethers to yield free hydroxyl groups, a common final step in the synthesis of natural polyphenolic stilbenes.

Materials:

-

Methoxy-substituted stilbene

-

Boron tribromide (BBr₃) or another demethylating agent

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the methoxy-stilbene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78°C (dry ice/acetone bath).

-

Slowly add a solution of BBr₃ in DCM (typically 1.2 equivalents per methoxy group) dropwise to the cooled solution.

-

Allow the reaction to stir at -78°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete conversion.

-

Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of methanol to destroy excess BBr₃.

-

Wash the mixture with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting hydroxylated stilbene product using column chromatography on silica gel.

Part 3: Visualized Workflows and Signaling Pathways

Synthesis and Signaling Diagrams

Diagrams created with Graphviz (DOT language) illustrate key experimental workflows and biological pathways relevant to stilbenoid research.

Caption: General workflow for stilbene synthesis via the Wittig reaction.

Caption: Stilbenoids can promote neuroprotection via the PI3K/Akt pathway.[15]

References

- 1. Stilbenoids: A Natural Arsenal against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Stilbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. juliethahn.com [juliethahn.com]

- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis of Natural Polyphenolic Stilbenes: Resveratrol, Piceatannol and Oxyresveratrol [jstage.jst.go.jp]

- 10. Perkin reaction - Wikipedia [en.wikipedia.org]

- 11. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 12. Solved EXPERIMENT 4 The Wittig Reaction The Preparation of | Chegg.com [chegg.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and evaluation of novel dihydrostilbene derivatives as potential anti-melanogenic skin-protecting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Stilbostemin D in Human Plasma using LC-MS/MS

Introduction

Stilbostemin D is a novel synthetic compound with potential therapeutic applications. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented herein is highly selective and suitable for high-throughput analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from plasma samples.

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

-

This compound reference standard

-

This compound-d4 (internal standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Protocol: Sample Preparation

-

Thaw plasma samples and standards to room temperature.

-

To 50 µL of plasma, add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL in methanol).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 1.5 mL tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol: LC-MS/MS Analysis

Chromatographic Conditions:

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 1.4 min |

Mass Spectrometric Conditions:

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The transitions were monitored in Multiple Reaction Monitoring (MRM) mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 354.2 | 187.1 | 25 |

| This compound-d4 (IS) | 358.2 | 191.1 | 25 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for this compound in human plasma. The method was validated for accuracy, precision, selectivity, and stability according to regulatory guidelines.

Table 1: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | R² |

| This compound | 0.1 - 100 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | 8.5 | 98.2 | 9.1 | 97.5 |

| Low | 0.3 | 6.2 | 101.5 | 7.5 | 102.1 |

| Mid | 30 | 4.8 | 99.1 | 5.9 | 98.7 |

| High | 80 | 3.5 | 103.2 | 4.7 | 102.8 |

Hypothetical Signaling Pathway of this compound

As the precise mechanism of action for this compound is under investigation, a hypothetical signaling pathway is presented below to illustrate its potential interaction with cellular components, based on pathways commonly associated with stilbenoid compounds.

Caption: A hypothetical signaling cascade for this compound.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. This method is suitable for supporting preclinical and clinical pharmacokinetic studies of this novel compound. The high throughput and accuracy of this assay will facilitate the rapid development of this compound as a potential therapeutic agent.

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Stilbostemin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbostemin D is a novel synthetic compound with therapeutic potential that necessitates a thorough evaluation of its cytotoxic effects. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound in relevant cell lines. Understanding the cytotoxic profile is a critical step in the preclinical development of any potential therapeutic agent.

The assays described herein are designed to measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. By employing a multi-parametric approach, researchers can gain a more complete understanding of the dose-dependent and time-dependent effects of this compound on cell viability and elucidate its potential mechanism of action.

Key Cytotoxicity Assays

A battery of assays is recommended to build a comprehensive cytotoxic profile of this compound.

-

MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1][2] The intensity of the purple color is directly proportional to the number of viable cells.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[3][4]

-

Caspase-3/7 Assay: This assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5] Activation of these caspases is a critical event in programmed cell death.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves cell preparation, compound treatment, and subsequent analysis using the selected assays.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Stilbostemin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids are a class of naturally occurring phenolic compounds recognized for their diverse biological activities, including anti-inflammatory, chemopreventive, and antioxidant effects.[1][2][3] Stilbostemin D, as a member of this family, is a promising candidate for investigation into its antioxidant potential. The evaluation of its ability to counteract oxidative stress is a critical step in its development as a potential therapeutic agent. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[4]

These application notes provide detailed protocols for a panel of common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to comprehensively evaluate the antioxidant capacity of this compound. By employing a variety of assays, researchers can gain a more complete profile of the compound's antioxidant mechanisms.

Data Presentation

The following tables are provided as templates for researchers to systematically record and compare the antioxidant activity of this compound against a standard antioxidant, such as Trolox or Ascorbic Acid.

Table 1: DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | % Inhibition by this compound | % Inhibition by Standard |

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| 250 | ||

| IC50 (µg/mL) |

Table 2: ABTS Radical Cation Scavenging Activity of this compound

| Concentration (µg/mL) | % Inhibition by this compound | % Inhibition by Standard |

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| 250 | ||

| IC50 (µg/mL) |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

| Concentration (µg/mL) | Absorbance (593 nm) - this compound | Ferrous Sulfate Equivalent (µM) |

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| 250 |

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound

| Concentration (µg/mL) | Net Area Under the Curve (AUC) | Trolox Equivalents (µM TE/g) |

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| 250 |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5][6] The reduction of the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[5][6]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep the solution in the dark.

-

Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.

-

To a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

-

Include a blank control (methanol) and a negative control (methanol with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Caption: DPPH Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate.[7] The ABTS•+ has a characteristic blue-green color with absorption maxima at 415, 645, 734, and 815 nm.[8][9] Antioxidants present in the sample reduce the ABTS•+ back to its colorless neutral form, and the decrease in absorbance is measured.[8]

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare a series of dilutions of this compound and the positive control (e.g., Trolox) in the appropriate solvent.

-

Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution in a 96-well plate.

-

Incubate the plate at room temperature for 6 minutes.[7]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity using the formula provided for the DPPH assay.

-

Determine the IC50 value.

Caption: ABTS Assay Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[10][11]

Materials:

-

This compound

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11]

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

Prepare a standard curve using known concentrations of ferrous sulfate (e.g., 100 to 2000 µM).

-

Add 180 µL of the FRAP reagent to 20 µL of the sample, standard, or blank in a 96-well plate.

-

Incubate the plate at 37°C for 4-6 minutes.[11]

-

Measure the absorbance at 593 nm.

-

Calculate the FRAP value of the sample by comparing its absorbance to the ferrous sulfate standard curve. The results are expressed as µmol of Fe²⁺ equivalents per gram of sample.

Caption: FRAP Assay Workflow.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12][13] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[14]

Materials:

-

This compound

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate buffer (75 mM, pH 7.4)

-

Trolox (as a positive control and standard)

-

Black 96-well microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Prepare a stock solution of fluorescein and a working solution in phosphate buffer.

-

Prepare a series of dilutions of this compound and Trolox (for the standard curve) in phosphate buffer.

-

To a black 96-well plate, add 150 µL of the fluorescein working solution and 25 µL of the sample, standard, or blank (phosphate buffer).

-

Pre-incubate the plate at 37°C for 10-15 minutes in the microplate reader.

-

Initiate the reaction by adding 25 µL of AAPH solution to each well.

-

Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. Results are expressed as µmol of Trolox equivalents (TE) per gram of sample.[12]

Caption: ORAC Assay Workflow.

References

- 1. Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System [ouci.dntb.gov.ua]

- 3. Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. ABTS - Wikipedia [en.wikipedia.org]

- 9. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ultimatetreat.com.au [ultimatetreat.com.au]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]

- 14. agilent.com [agilent.com]

Application Note: High-Throughput Screening for Antibacterial Activity of Stilbostemin D

Introduction